Beta-Amyloid (17-24) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This particular fragment consists of amino acids 17 to 24 of the beta-amyloid peptide, which is known for its aggregation properties and neurotoxic effects. The accumulation of beta-amyloid plaques in the brain is a hallmark of Alzheimer's disease, making the study of this compound crucial for understanding the disease's mechanisms and potential therapeutic targets.
Beta-Amyloid (17-24) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide can be isolated from human brain tissue or synthesized in vitro using solid-phase peptide synthesis techniques. Research has shown that this fragment can influence synaptic function and neuronal health, contributing to the cognitive decline observed in Alzheimer's disease patients.
Beta-Amyloid (17-24) belongs to the class of peptides known as amyloid peptides. It is classified as a neurotoxic peptide due to its ability to aggregate and form insoluble fibrils, which are implicated in neurodegeneration. This fragment specifically falls under the broader category of beta-amyloid peptides, which vary in length and structure but share common features that contribute to their pathological roles.
The synthesis of Beta-Amyloid (17-24) can be achieved through various methods, with solid-phase peptide synthesis being the most common approach. This technique involves:
The synthesis requires precise control over reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of protecting groups for amino acids during synthesis is essential to prevent unwanted reactions. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed post-synthesis to confirm the identity and purity of Beta-Amyloid (17-24).
Beta-Amyloid (17-24) has a specific sequence of amino acids: Aspartic acid, Glutamic acid, Glycine, Serine, Tyrosine, and Phenylalanine. The molecular structure can be represented as follows:
This peptide exhibits a tendency to adopt specific secondary structures under physiological conditions, often forming beta-sheets that facilitate aggregation.
The molecular weight of Beta-Amyloid (17-24) is approximately 1,020 Da. Its structure contributes to its ability to interact with cellular membranes and other proteins, influencing its aggregation propensity.
Beta-Amyloid (17-24) participates in several chemical reactions that are pivotal for its function and toxicity:
The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy. These methods provide insights into the conformational changes that occur during aggregation.
The mechanism by which Beta-Amyloid (17-24) exerts its effects involves several steps:
Studies have shown that exposure to beta-amyloid oligomers can impair synaptic function and lead to cell death in neuronal cultures, highlighting its role in neurodegenerative processes.
Beta-Amyloid (17-24) is typically a white powder when synthesized and is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water at physiological pH.
The chemical properties include:
Relevant analyses include circular dichroism spectroscopy for secondary structure determination and differential scanning calorimetry for thermal stability assessments.
Beta-Amyloid (17-24) serves several important functions in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: